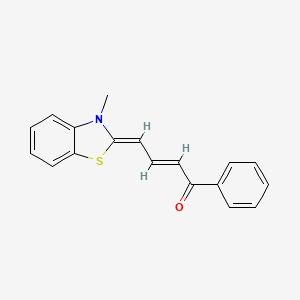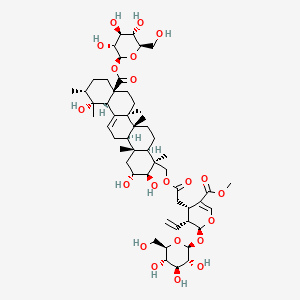
4-(4-甲氧基喹啉-2-基)苯-1,2-二酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol” is a chemical compound with the CAS Number: 1313738-83-8. It has a molecular weight of 267.28 and its IUPAC name is 4-(4-methoxy-2-quinolinyl)-1,2-benzenediol .
Molecular Structure Analysis
The InChI code for “4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol” is 1S/C16H13NO3/c1-20-16-9-13(10-6-7-14(18)15(19)8-10)17-12-5-3-2-4-11(12)16/h2-9,18-19H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol” has a molecular weight of 267.28 . It is recommended to be stored at room temperature .科学研究应用
Antibacterial Applications
One of the primary applications of this compound is in the field of antibacterial research. It has been shown to exhibit strong antibacterial activity against a range of plant pathogens . This includes bacteria such as Xanthomonas oryzae pathovar oryzae and Pectobacterium carotovorum subspecies, with minimum inhibitory concentration (MIC) values indicating its potency. The compound’s ability to damage the integrity of bacterial cell membranes and increase cell membrane permeability makes it a candidate for developing new pesticides .
Organic Synthesis
In organic chemistry, 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol can be used as a precursor or intermediate in the synthesis of more complex molecules. Its structure is conducive to various chemical reactions that can lead to the creation of novel compounds with potential applications in medicinal chemistry and materials science .
Medicinal Chemistry
The quinoline moiety of the molecule is of particular interest in medicinal chemistry. Quinoline derivatives are known for their therapeutic properties, and this compound could serve as a starting point for the synthesis of new drugs. It could be explored for its potential use in drug design, especially for diseases where quinoline compounds have been effective .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in chromatographic analysis or spectroscopy. Its unique spectral properties can aid in the identification and quantification of similar compounds in complex mixtures .
Material Science
The compound’s molecular structure suggests potential applications in material science, particularly in the development of organic electronic materials. Its conjugated system and electron-donating groups could be advantageous in creating conductive polymers or organic semiconductors .
Agricultural Chemistry
Given its antibacterial properties, 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol could be utilized in agricultural chemistry for the development of new agrochemicals. It could help in the formulation of pesticides that are more environmentally friendly and targeted against specific plant pathogens .
Environmental Science
The environmental degradation pathways and impact of this compound could be studied to understand its behavior in natural ecosystems. This is crucial for assessing the risks associated with its use in agriculture and potential accumulation in the environment .
Biochemistry
Lastly, the biochemical interactions of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol with various enzymes and receptors could be investigated. This could provide insights into its mechanism of action at the molecular level and its potential effects on biological systems .
安全和危害
属性
IUPAC Name |
4-(4-methoxyquinolin-2-yl)benzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-16-9-13(10-6-7-14(18)15(19)8-10)17-12-5-3-2-4-11(12)16/h2-9,18-19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSERYDSLYCHJAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735087 |
Source


|
| Record name | (4Z)-2-Hydroxy-4-(4-methoxyquinolin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1313738-83-8 |
Source


|
| Record name | (4Z)-2-Hydroxy-4-(4-methoxyquinolin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-Phenyl 3-O-[(4-methoxyphenyl)methyl]-2-O-(phenylmethyl)-4,6-O-(phenylmethylene)-1-thio-α-D-manno](/img/no-structure.png)

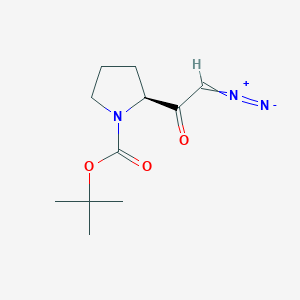
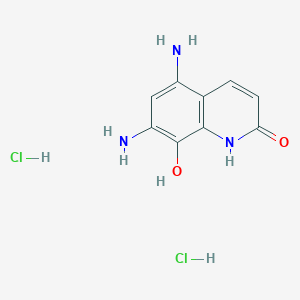
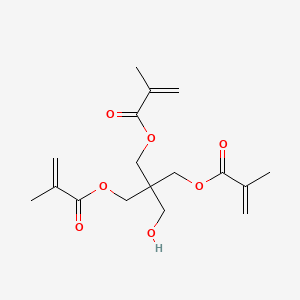
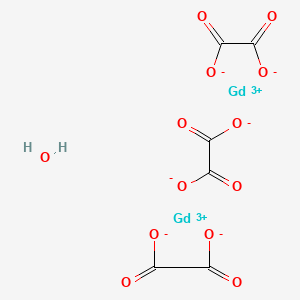
![(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid](/img/structure/B1141472.png)
